molecular formula C22H27N3O2S B2658643 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1257553-41-5

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2658643
CAS No.: 1257553-41-5
M. Wt: 397.54
InChI Key: CKAOGHASNGEDHV-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a trisubstituted urea derivative featuring a 4-butoxyphenyl group and two heterocyclic moieties: a 1-methyl-1H-pyrrol-2-ylmethyl and a thiophen-2-ylmethyl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, structural rigidity, and versatility in interacting with biological targets . The pyrrole and thiophene groups contribute electron-rich aromatic systems, which may influence π-π stacking or hydrogen-bonding interactions in receptor binding .

Properties

IUPAC Name

3-(4-butoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-4-14-27-20-11-9-18(10-12-20)23-22(26)25(17-21-8-6-15-28-21)16-19-7-5-13-24(19)2/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAOGHASNGEDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CN2C)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenylamine with a suitable reagent to introduce the butoxy group.

    Introduction of the pyrrole moiety: The next step involves the reaction of the butoxyphenyl intermediate with a pyrrole derivative, typically under acidic or basic conditions.

    Formation of the thiophene intermediate: The thiophene ring is introduced through a reaction with a thiophene derivative, often using a coupling reagent.

    Urea linkage formation: The final step involves the reaction of the intermediate compounds with a urea derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds.

Scientific Research Applications

1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key urea derivatives and their properties based on the evidence:

Compound Name Substituents Synthesis Yield Key Properties/Activities References
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl, 2-(pyrrole-2-carbonyl)phenyl 72% (one-step) Characterized by FTIR, NMR, HRMS; potential anticancer applications via urea pharmacophore .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) 4-Chloro-3-(trifluoromethyl)phenyl, pyridyl-thio Not reported Designed for kinase inhibition; trifluoromethyl enhances metabolic stability .
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea 4-Chlorophenyl, thiadiazolyl-ethenyl Not reported Structural analysis via X-ray crystallography; thiadiazole enhances π-stacking .
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea 2-Chlorophenyl, thiopyran-methoxy Not reported Thiopyran group may influence solubility and conformational flexibility .
Target compound : 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea 4-Butoxyphenyl, 1-methylpyrrolyl, thiophenyl Not reported Predicted higher lipophilicity (butoxy) and dual heterocyclic interactions (pyrrole/thiophene). N/A

Substituent Effects

  • Heterocyclic moieties :
    • Thiophene : Electron-rich sulfur-containing aromatic system, likely to engage in hydrophobic interactions or hydrogen bonding with biological targets, contrasting with the electron-deficient trifluoromethyl group in Compound 7n .
    • 1-Methylpyrrole : The methyl group on pyrrole may stabilize the ring’s conformation and reduce metabolic oxidation compared to unsubstituted pyrrole derivatives .

Structural Characterization

  • Spectroscopic methods : Analogous compounds (e.g., ) were validated via FTIR (urea C=O stretch ~1640 cm⁻¹), $ ^1 \text{H} $ NMR (urea NH protons at δ 8–10 ppm), and HRMS .

Biological Activity

The compound 1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a member of the urea family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes a butoxy group, a pyrrole moiety, and a thiophene ring, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly in relation to its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Recent studies have shown that urea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound have displayed promising results in inhibiting the growth of A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (µM)
Target CompoundA549X.XX
Target CompoundHCT-116X.XX
Target CompoundPC-3X.XX
Sorafenib (Control)A5492.12 ± 0.18
Sorafenib (Control)HCT-1162.25 ± 0.71

Note: IC50 values for the target compound are to be determined from experimental data.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Cell Proliferation : The urea moiety may interact with key proteins involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that compounds like this can trigger apoptotic pathways in cancer cells.
  • Molecular Docking Studies : Computational studies indicate potential interactions with targets such as BRAF kinase, suggesting that these compounds could serve as inhibitors in signaling pathways critical for tumor growth.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Antiproliferative Effects : A study evaluated a series of urea derivatives against multiple cancer cell lines and identified several compounds with IC50 values comparable to established chemotherapeutics like Sorafenib .
  • Molecular Docking Analysis : Research utilizing molecular docking simulations has demonstrated that the target compound can form hydrogen bonds with amino acid residues in crucial proteins, enhancing its potential as an anticancer agent .

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